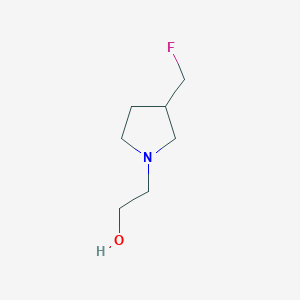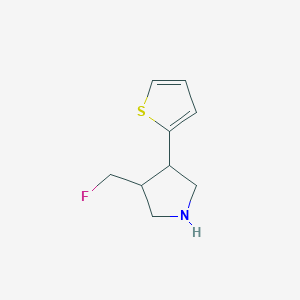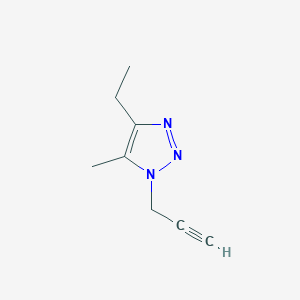
4-乙基-5-甲基-1-(丙-2-炔-1-基)-1H-1,2,3-三唑
描述
4-ethyl-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, commonly referred to as EMTPT, is a heterocyclic compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science. EMTPT has been found to be a highly reactive and versatile building block for the synthesis of a variety of compounds, including those with medicinal and biological activity. In addition, EMTPT has been used in the synthesis of a wide range of materials, including polymers and monomers.
科学研究应用
缓蚀
三唑衍生物作为不同金属在各种环境中的缓蚀剂的潜力已得到广泛研究。例如,Allam (2007) 评估了三唑衍生物在酸性和中性溶液中对芒兹合金的腐蚀,发现这些化合物表现出物理吸附模式和良好的缓蚀效率(Allam, 2007)。类似地,Sudheer 和 Quraishi (2013) 研究了三唑衍生物作为盐酸介质中铜的缓蚀剂,证明了高缓蚀效率并提出了针对腐蚀的潜在保护机制(Sudheer & Quraishi, 2013)。
分子合成与表征
三唑衍生物的合成与表征也是一个重要的研究领域。Ahmed 等人(2020 年)报道了 2-三唑基-2-氧代乙酸乙酯衍生物的合成,分析了它们的 π-空穴四元键相互作用,并证明了取代基对分子相互作用能的影响(Ahmed 等人,2020 年)。Özil 等人(2015 年)专注于微波促进的 1,2,4-三唑衍生物的合成,评估了它们的抗菌、抗脂肪酶和抗脲酶活性,突出了三唑衍生物在各种生物应用中的多功能性(Özil 等人,2015 年)。
抗菌活性
三唑衍生物已被合成并测试其抗菌性能。Bektaş 等人(2007 年)合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性,发现一些衍生物对测试微生物具有良好或中等的活性(Bektaş 等人,2007 年)。这强调了三唑衍生物在开发新的抗菌剂中的潜力。
先进材料应用
三唑衍生物的应用延伸到先进材料和催化的领域。例如,4-乙酰基-5-甲基-1,2,3-三唑区域异构体的合成和荧光行为已被探索用于荧光材料中,研究表明在某些溶剂中具有有希望的双发射特性(Kamalraj, Senthil, & Kannan, 2008)。
属性
IUPAC Name |
4-ethyl-5-methyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-4-6-11-7(3)8(5-2)9-10-11/h1H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHLVVZGVQZAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=N1)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)
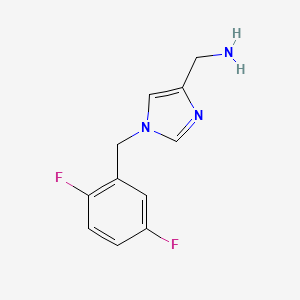
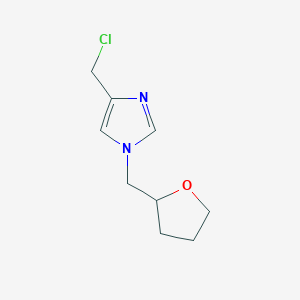
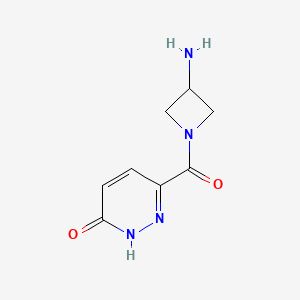
![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
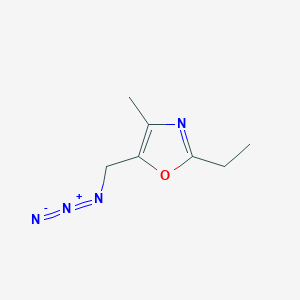

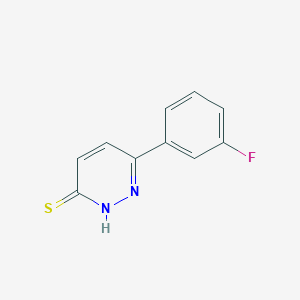
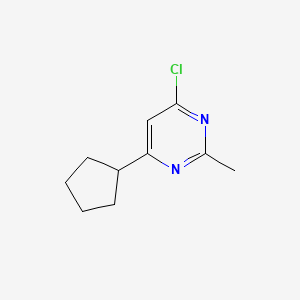
![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
